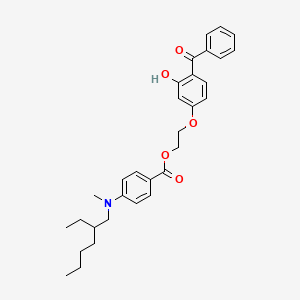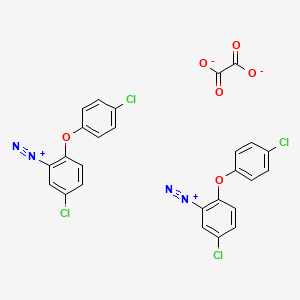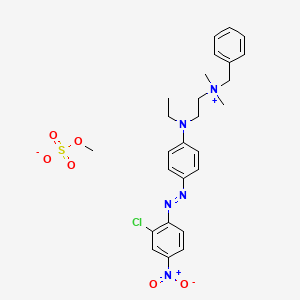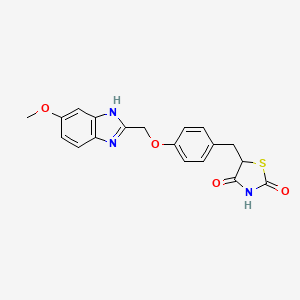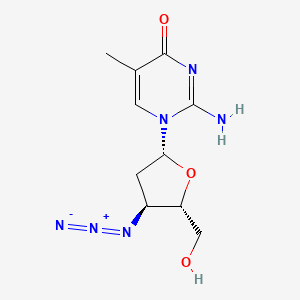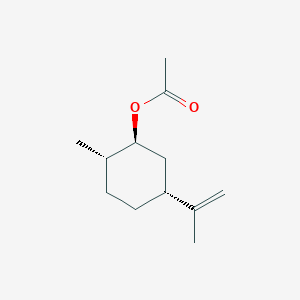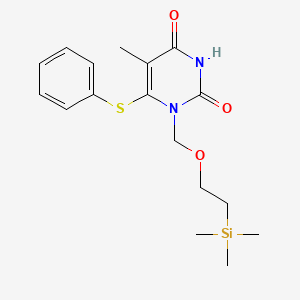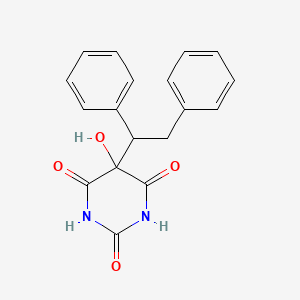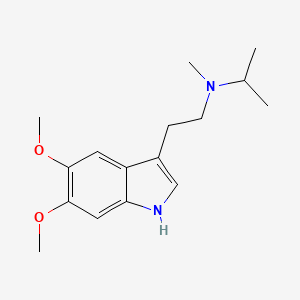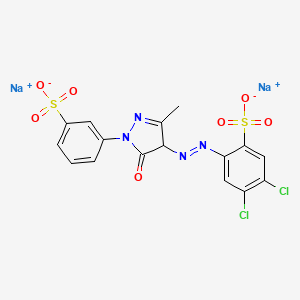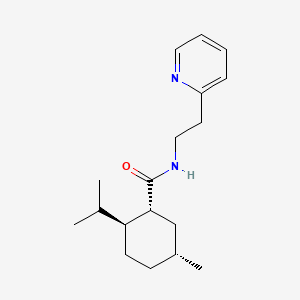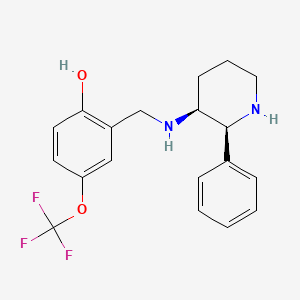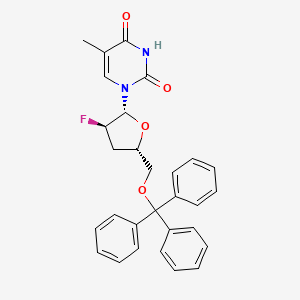
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ddF-Trityl-pentofuranosyl-T is a compound that features a trityl protecting group attached to a pentofuranosyl sugar moiety. Trityl groups are commonly used in organic synthesis to protect hydroxyl groups due to their stability under a variety of conditions. The pentofuranosyl moiety is a five-membered ring sugar, which is a crucial component in many biological molecules.
Métodos De Preparación
The synthesis of ddF-Trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups on the pentofuranosyl ring using trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
ddF-Trityl-pentofuranosyl-T undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized under strong oxidative conditions, although it is generally stable.
Reduction: The trityl group is resistant to reduction, making it a good protecting group.
Substitution: The trityl group can be removed by acid-catalyzed hydrolysis, typically using trifluoroacetic acid in dichloromethane. Common reagents used in these reactions include trityl chloride, pyridine, and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
ddF-Trityl-pentofuranosyl-T has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleosides and nucleotides for studying DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ddF-Trityl-pentofuranosyl-T involves the protection of hydroxyl groups on the pentofuranosyl ring, preventing unwanted side reactions during synthesis. The trityl group is removed under acidic conditions, revealing the free hydroxyl groups for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar compounds to ddF-Trityl-pentofuranosyl-T include other trityl-protected sugars and nucleosides. These compounds share the trityl protecting group but differ in the sugar or nucleoside moiety. Examples include trityl-protected ribofuranosyl and deoxyribofuranosyl compounds. ddF-Trityl-pentofuranosyl-T is unique due to its specific pentofuranosyl structure, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
132776-30-8 |
|---|---|
Fórmula molecular |
C29H27FN2O4 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1 |
Clave InChI |
IPKPAMZRQGPDFZ-ZWEKWIFMSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


